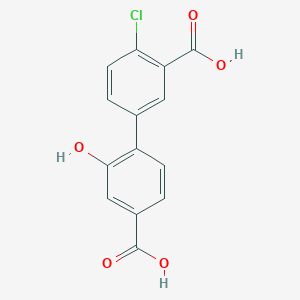![molecular formula C17H16N2O3 B6409598 3-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95% CAS No. 1261893-51-9](/img/structure/B6409598.png)
3-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95%
Overview
Description
3-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid (CPPA) is a synthetic compound with a wide range of applications in the scientific research field. It is a versatile compound that can be used in a variety of ways, from the synthesis of new compounds to the study of biochemical and physiological effects. CPPA has a low molecular weight and is relatively stable, making it suitable for laboratory experiments. It is also relatively simple to synthesize and can be used in a range of different reactions.
Scientific Research Applications
3-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95% has a wide range of applications in the scientific research field. It has been used in the synthesis of new compounds and in the study of biochemical and physiological effects. It has also been used in the study of drug metabolism, in the study of enzyme inhibition, and in the study of receptor-ligand interactions. 3-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95% has also been used in the study of cell signaling, in the study of cell proliferation, and in the study of gene expression. In addition, 3-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95% has been used in the study of cancer cell growth, in the study of immunological responses, and in the study of metabolic pathways.
Mechanism of Action
3-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95% is known to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It is thought to bind to the active site of the enzyme, preventing the enzyme from binding to its substrate and thus inhibiting its activity. In addition, 3-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95% has been shown to bind to other molecules, such as receptors, and to affect their activity. This suggests that 3-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95% may also act as an agonist or antagonist of these molecules, depending on the concentration of 3-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95% used.
Biochemical and Physiological Effects
3-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of enzymes involved in drug metabolism, as well as the activity of other molecules, such as receptors. It has also been shown to affect the expression of genes, as well as cell signaling and cell proliferation. In addition, 3-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95% has been shown to affect the expression of proteins involved in immunity, as well as in metabolic pathways.
Advantages and Limitations for Lab Experiments
3-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95% has several advantages for laboratory experiments. It is relatively simple to synthesize and is relatively stable, making it suitable for use in a variety of reactions. In addition, it has a low molecular weight, making it easy to handle and store. However, there are also some limitations to using 3-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95% in laboratory experiments. For example, it can be toxic in high doses and can interfere with the activity of other molecules, such as receptors. In addition, 3-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95% can be difficult to purify, which can be a problem for some laboratory experiments.
Future Directions
There are a number of potential future directions for the use of 3-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95% in scientific research. For example, it could be used to further investigate its mechanism of action and its biochemical and physiological effects. In addition, 3-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95% could be used to study the effects of drug metabolism, enzyme inhibition, and receptor-ligand interactions. It could also be used to study the effects of cell signaling and gene expression, as well as the effects of cancer cell growth and immunological responses. Finally, 3-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95% could be used to further investigate metabolic pathways and to develop new drugs and therapies.
Synthesis Methods
3-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95% can be synthesized from the reaction of 3-amino-5-phenylbenzoic acid and cyclopropylaminocarbonyl chloride in a two-step process. The first step involves the formation of an intermediate compound by reacting the two reactants in an organic solvent, such as dichloromethane, at room temperature. The intermediate compound then undergoes a second reaction with a base, such as sodium hydroxide, to produce the final product, 3-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95%. The reaction can be carried out in a variety of solvents, such as dimethylformamide, and the reaction time can be adjusted to produce the desired yield.
properties
IUPAC Name |
3-amino-5-[3-(cyclopropylcarbamoyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c18-14-8-12(7-13(9-14)17(21)22)10-2-1-3-11(6-10)16(20)19-15-4-5-15/h1-3,6-9,15H,4-5,18H2,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJOGAPBTICOOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691732 | |
| Record name | 5-Amino-3'-(cyclopropylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid | |
CAS RN |
1261893-51-9 | |
| Record name | 5-Amino-3'-(cyclopropylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-[3-(Cyclopropylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%](/img/structure/B6409599.png)

![3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylbenzoic acid, 95%](/img/structure/B6409614.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxybenzoic acid, 95%](/img/structure/B6409621.png)